molecular formula C24H22N4O3S B2525787 2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 1170641-16-3

2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2525787
CAS No.: 1170641-16-3
M. Wt: 446.53
InChI Key: FMWUEHUBOSMGGD-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to dopamine signaling due to its interaction with the dopamine receptor D2 . Dopamine signaling is involved in a variety of physiological processes, including motor control, reward, and mood regulation. By modulating this pathway, this compound could potentially influence these processes.

Result of Action

Given its potential interaction with the dopamine receptor d2, it could influence cellular processes controlled by dopamine signaling, such as neuronal firing rates and synaptic plasticity .

Properties

IUPAC Name

2-[2-oxo-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c29-22(15-28-23(30)18-8-4-5-9-19(18)24(28)31)27-12-10-26(11-13-27)14-21-25-20(16-32-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWUEHUBOSMGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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